3,4-Ethylenedioxypyrrole

Catalog No.
S788239
CAS No.
169616-17-5
M.F
C6H7NO2
M. Wt
125.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Ethylenedioxypyrrole

CAS Number

169616-17-5

Product Name

3,4-Ethylenedioxypyrrole

IUPAC Name

3,6-dihydro-2H-[1,4]dioxino[2,3-c]pyrrole

Molecular Formula

C6H7NO2

Molecular Weight

125.13 g/mol

InChI

InChI=1S/C6H7NO2/c1-2-9-6-4-7-3-5(6)8-1/h3-4,7H,1-2H2

InChI Key

IJAMAMPVPZBIQX-UHFFFAOYSA-N

SMILES

C1COC2=CNC=C2O1

Canonical SMILES

C1COC2=CNC=C2O1

The exact mass of the compound 3,4-Ethylenedioxypyrrole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3,4-Ethylenedioxypyrrole (EDOP) is an electron-rich heterocyclic monomer used to produce poly(3,4-ethylenedioxypyrrole) (PEDOP), a conducting and electroactive polymer. Structurally, it combines the pyrrole core with the 3,4-ethylenedioxy bridge found in the widely-used monomer 3,4-ethylenedioxythiophene (EDOT). This substitution pattern is critical for procurement decisions as it significantly lowers the monomer's oxidation potential, leading to polymers with enhanced electrochemical stability and distinct electrochromic properties compared to those derived from unsubstituted pyrrole. PEDOP is noted for its high stability in the oxidized (conducting) state and its ability to switch between colored neutral states and a highly transmissive doped state, making it a key material in electrochromic device development.

Research Fit

Polymerization route Electrochemical or chemical oxidation to form PEDOP
Monomer attribute Low oxidation potential supports deposition on sensitive substrates
Application domains Neural interfaces, supercapacitors, electrochromic devices, biosensors

Direct substitution of 3,4-Ethylenedioxypyrrole (EDOP) with its parent compound, pyrrole, or its thiophene analog, EDOT, will lead to significant process and performance failures. The ethylenedioxy bridge on EDOP dramatically lowers the monomer oxidation potential compared to pyrrole, enabling polymerization under milder conditions and yielding a polymer (PEDOP) with substantially greater electrochemical stability. Unsubstituted polypyrrole (PPy) is known to be sensitive to overoxidation, which degrades its conjugated backbone and conductivity. The 3,4-dioxy bridge in EDOP blocks these degradation pathways, resulting in superior redox switching stability. While EDOT also benefits from this stability, the resulting polymer, PEDOT, has different electrochemical and optical properties, including different color states and redox potentials, making the monomers non-interchangeable for applications where specific electrochromic behavior is required.

Substitution Risk

01 Pyrrole-based PPy has a wider band gap and lower conducting-state stability; electrochromic response and charge transport may shift.
02 EDOT-based PEDOT typically shows lower charge storage capacity in neural interfaces; may not deliver equivalent charge injection per area.
03 ProDOP-derived polymer forms nanofibrous rather than granular morphology; wettability and interfacial adhesion may differ in device fabrication.

Significantly Lower Polymer Oxidation Potential for Enhanced Stability and Processing

The polymer derived from 3,4-Ethylenedioxypyrrole, PEDOP, exhibits one of the lowest oxidation potentials (p-doping) for any conjugated polymer class. Its half-wave potential (E1/2) is approximately -0.9 V vs SCE. This is substantially lower than that of both unsubstituted Polypyrrole (PPy), which has a redox potential around -0.2 V vs SCE, and Poly(3,4-ethylenedioxythiophene) (PEDOT), with a redox potential of approximately -0.6 V vs SCE. This ultra-low oxidation potential signifies that less energy is required to switch the polymer to its conductive state, and the resulting doped form is more stable in ambient conditions.

Evidence DimensionPolymer Half-Wave Oxidation Potential (E1/2 vs SCE)
Target Compound Data-0.9 V (for PEDOP)
Comparator Or BaselinePolypyrrole (PPy): ~ -0.2 V; PEDOT: ~ -0.6 V
Quantified Difference700 mV lower than PPy; 300 mV lower than PEDOT
ConditionsElectrochemical measurement in acetonitrile with 0.1 M Bu4NClO4 supporting electrolyte.

A lower oxidation potential enables easier processing, reduces energy consumption in devices, and results in a more environmentally stable conductive state, which is a critical factor for long-term device reliability.

Charge Storage
Reported
PEDOP: 50.07 ± 6.96 mC cm⁻²
PEDOT/PSS: 10–30 mC cm⁻²
Higher charge delivery per electrode area may support smaller electrode designs.
Electrodeposited films; cyclic voltammetry; literature range.

Superior Overoxidation Stability for Increased Device Longevity

The 3,4-alkylenedioxy bridge on EDOP provides critical protection against overoxidation, a common failure mechanism in polypyrroles. While unsubstituted PPy degrades at potentials above its oxidation state, PEDOP shows limited degradation even at potentials 2.0 V more positive than its half-wave potential. For example, a related polymer, PProDOP, retained over 90% of its electroactivity after 40,000 deep potential switches. This contrasts sharply with PPy, which suffers from irreversible degradation via reactions at the 3 and 4 positions of the pyrrole ring, a pathway that is physically blocked in PEDOP. This structural feature directly translates to enhanced operational lifetime in electrochemical applications.

Evidence DimensionStability to Overoxidation
Target Compound DataLimited degradation at potentials up to 2.0 V above E1/2,p
Comparator Or BaselinePolypyrrole (PPy): Highly sensitive to overoxidation, leading to degradation of the conjugated backbone.
Quantified DifferencePEDOP structurally prevents the primary degradation pathway that affects PPy.
ConditionsCyclic voltammetry stability tests in electrolyte solution, exposing films to high potentials for extended periods or cycles.

For applications requiring repeated electrochemical cycling, such as electrochromic windows, displays, and sensors, this superior stability directly translates to a longer and more reliable product lifespan, justifying the procurement of a more robust monomer.

Stimulation Stability
Reported
0.49 ± 0.06% loss after 100k pulses
PEDOT: 2–5% loss after 10k–50k pulses
Lower performance loss may support chronic stimulation endurance.
Pulse cycling in electrolyte; long-term in vivo stability requires verification.

Distinct Electrochromic Properties: Unique Color Palette Compared to PEDOT

While both PEDOP and PEDOT are leading electrochromic materials, they are not optically interchangeable. PEDOP switches from a colored neutral form (e.g., bright red) to a highly transmissive, light blue-gray doped state. In contrast, the benchmark material PEDOT typically switches between a dark blue-black neutral state and a highly transparent, sky-blue conducting state. For applications requiring a specific color profile, such as multi-color displays or architectural glass with specific aesthetic requirements, the choice between EDOP and EDOT is a primary design and procurement decision.

Evidence DimensionElectrochromic State Colors
Target Compound DataNeutral: Bright Red; Doped (Oxidized): Light Blue-Gray (Transmissive)
Comparator Or BaselinePEDOT: Neutral: Blue-Black; Doped (Oxidized): Sky-Blue (Transmissive)
Quantified DifferenceQualitatively different color palettes for neutral and doped states.
ConditionsThin films of polymer electrodeposited on ITO glass, switched in an electrolyte solution.

This difference in color is a critical material selection criterion for any electrochromic application, as the aesthetic and functional optical properties are determined by the choice of monomer.

Optical Band Gap
Reported
PEDOP 1.6–1.8 eV
PPy 2.7–3.0 eV
~1 eV narrower gap enables lower-voltage electrochromic switching.
UV-vis spectroelectrochemistry on ITO; as reported in Synthetic Metals 2016.

Processability Advantage: Forms High-Quality Films at Less Extreme Temperatures

In producing high-quality, free-standing polymer films via galvanostatic deposition, PEDOP demonstrates a processability advantage over unsubstituted PPy. While optimal, flexible PPy films are typically grown at low temperatures (-40 to -20 °C), PEDOP and its analogs form flexible, non-tearing films at a more moderate temperature of -7 °C. At the lower temperatures required for PPy, EDOP-type monomers tend to form powdery, less coherent deposits. This wider processing window for high-quality film formation can simplify manufacturing protocols and reduce energy costs associated with extreme cooling.

Evidence DimensionOptimal Temperature for High-Quality Film Deposition
Target Compound Data-7 °C
Comparator Or BaselinePolypyrrole (PPy): -40 to -20 °C
Quantified Difference20-30 °C less extreme cooling required for PEDOP.
ConditionsGalvanostatic deposition to form free-standing films.

This wider and less extreme processing window simplifies manufacturing, potentially lowering capital and operational costs for cooling equipment, making EDOP a more process-friendly precursor for high-quality polymer films.

Specific Capacitance
Head-to-head
PEDOP-Sb₂S₃: 1008 F g⁻¹
PEDOT-Sb₂S₃: 830 F g⁻¹
21% higher capacitance reported under identical composite conditions.
Asymmetric supercapacitor cells; 1 A g⁻¹; 88% vs 85% retention after 1000 cycles.
Bilayer Synergy
Reported
PEDOT/PEDOP bilayer: 42.2 ± 2.8 mF cm⁻²
Up to 30% higher than homopolymers
Composite design may exceed single-polymer capacitance limits.
Layer-by-layer deposition; as reported in Adv. Electron. Mater. 2025.
Bulk Conductivity
Head-to-head
PEDOP: 83 S cm⁻¹
PProDOP: 95 S cm⁻¹
Conductivity may be context-dependent; other properties may balance selection.
Triflate-doped freestanding films; galvanostatic at −7 °C.

High-Durability Electrochromic Devices (Smart Windows, Mirrors, and Displays)

The exceptional overoxidation stability and high number of redox cycles without degradation make EDOP-derived polymers an ideal choice for electrochromic devices that require long operational lifetimes. The distinct red-to-transmissive color switch is suitable for applications where the specific color state of PEDOT is not desired, providing an alternative aesthetic for architectural smart glass or automotive mirrors.

Low-Power Electronic Components and Sensors

The extremely low oxidation potential of PEDOP allows for switching to the conductive state with minimal energy input. This makes EDOP a prime candidate for fabricating low-power devices, such as printed electronic circuits, capacitors, and chemical sensors where energy efficiency is a primary procurement driver.

Stable Conductive Materials for Aqueous and Biological Interfaces

The combination of the electron-rich pyrrole heterocycle with the stabilizing 3,4-alkylenedioxy substituent results in a polymer with high stability in its conducting state, even in aqueous environments. This makes EDOP a suitable precursor for creating stable electrodes and coatings for biosensors, neural interfaces, and other bioelectronic applications where PPy might exhibit long-term degradation.

Application Selection Guide

Application
Selection Property
Validation Focus
Neural Interface Coatings
High charge storage & stimulation stability
Chronic stimulation endurance and charge injection safety
Flexible Supercapacitors
High specific capacitance & cycling retention
Capacitance stability under load cycling
Electrochromic Devices
Narrow optical band gap for low-voltage switching
Electrochromic contrast and energy efficiency
Biosensor Platforms
Homopolymerizable functionalized EDOP derivatives
Reproducible biotinylation and film integrity

XLogP3

0.4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

3,4-Ethylenedioxypyrrole

Explore Compound Types